Auramine
Overview
Description
Auramine is a diarylmethane dye, commonly known as this compound O. It is widely used as a fluorescent stain in various scientific applications. In its pure form, this compound O appears as yellow needle crystals. It is insoluble in water but soluble in ethanol and dimethyl sulfoxide (DMSO). This compound O is primarily used to stain acid-fast bacteria, such as Mycobacterium tuberculosis, due to its ability to bind to the mycolic acid in the bacterial cell wall .
Mechanism of Action
Target of Action
Auramine, also known as this compound O, is a fluorescent stain used to visualize acid-fast structures of various microorganisms, especially Mycobacterium tuberculosis . The primary target of this compound is the mycolic acid present in the cell walls of these microorganisms . Mycolic acid is a long fatty acid found in the cell walls of Mycobacterium species and is essential for their survival .
Mode of Action
This compound operates by binding to the mycolic acid in the cell walls of the target organisms . This binding is due to the affinity of the mycolic acid in the cell walls for the fluorochromes, which are a type of fluorescent dye . After primary staining, acid-fast mycobacteria resist decolorization by acid-alcohol, which results in the organisms retaining the fluorescent bright yellow color of this compound .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the staining and visualization of acid-fast microorganisms. The staining process involves the uptake of the this compound dye by the mycolic acid in the cell walls of the microorganisms . .
Result of Action
The primary result of this compound’s action is the staining of acid-fast microorganisms, making them visible under a fluorescence microscope . The organisms appear as bright yellow, luminous rods against a dark background . This allows for the identification and study of these microorganisms, aiding in the diagnosis and research of diseases such as tuberculosis.
Action Environment
The efficacy and stability of this compound’s action can be influenced by various environmental factors. For instance, the staining process requires specific conditions, including the correct use of acid-alcohol for decolorization and the application of a counterstain to reduce non-specific fluorescence . Additionally, the viewing of this compound-stained samples requires a fluorescence microscope, highlighting the importance of the technological environment in this compound’s action.
Preparation Methods
Auramine O can be synthesized through several methods. One common synthetic route involves the condensation of N,N-dimethylaniline with formaldehyde in the presence of hydrochloric acid. The reaction conditions typically include heating the mixture to around 100°C for several hours. The resulting product is then purified through recrystallization from ethanol .
Industrial production of this compound O often involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Auramine O undergoes various chemical reactions, including:
Oxidation: this compound O can be oxidized to form different products depending on the oxidizing agent used. For example, oxidation with potassium permanganate can lead to the formation of carboxylic acids.
Reduction: this compound O can be reduced using reducing agents like sodium borohydride, resulting in the formation of secondary amines.
Substitution: this compound O can undergo substitution reactions, particularly at the aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nitration of this compound O can yield nitro derivatives, while halogenation can produce halogenated this compound compounds .
Scientific Research Applications
Auramine O has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye in various chemical assays and analytical techniques.
Biology: Employed in staining acid-fast bacteria, such as Mycobacterium tuberculosis, for diagnostic purposes.
Medicine: Utilized in histological staining to visualize cellular structures and microorganisms.
Industry: Applied in the textile industry for dyeing fabrics and in the paper industry for coloring paper products
Comparison with Similar Compounds
Auramine O is part of the diarylmethane dye family, which includes other compounds such as malachite green, crystal violet, ethyl violet, and brilliant green. These dyes share similar photophysical and photochemical properties but differ in their specific applications and molecular structures. For example:
Malachite Green: Used as a dye in aquaculture and as a biological stain.
Crystal Violet: Employed in Gram staining for bacterial classification.
Ethyl Violet: Utilized in histological staining and as a pH indicator.
Brilliant Green: Applied in microbiology for selective staining of bacterial species.
This compound O is unique in its strong fluorescence and specific binding to mycolic acid, making it particularly useful for staining acid-fast bacteria .
Properties
IUPAC Name |
4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4/h5-12,18H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIYZTWMUGTEHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
Record name | C.I. SOLVENT YELLOW 34 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16109 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043821 | |
Record name | Auramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. solvent yellow 34 appears as yellow crystalline powder or yellow needles., Colorless or yellow solid; [HSDB] | |
Record name | C.I. SOLVENT YELLOW 34 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16109 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Auramine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3773 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN ETHYL ETHER, VERY SOL IN ETHANOL., Sol in alcohol | |
Record name | AURAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2935 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000129 [mmHg] | |
Record name | Auramine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3773 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
ALTHOUGH THE REQUIREMENT FOR METABOLIC ACTIVATION REGARDING AURAMINE IS UNRESOLVED, IT IS CONSIDERED TO BE A PRO-CARCINOGEN. IT POSSESSES METHYLATED AMINO GROUPS. IT WILL UNDERGO RESONANCE CONJUGATION RENDERING THE AMINO N ATOM POSITIVELY CHARGED & THUS MORE PRONE TO HYDROXYLATION. THE DIRECT ACTIVITY OF AURAMINE VARIOUSLY REPORTED MAY BE DUE TO WEAK ELECTROPHILICITY AT THE UNSUBSTITUTED POSITIVELY CHARGED CENTRAL N ATOM IN THE OTHER EXTREME RESONANCE FORM. | |
Record name | AURAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2935 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW OR COLORLESS PLATES FROM ALCOHOL | |
CAS No. |
492-80-8 | |
Record name | C.I. SOLVENT YELLOW 34 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16109 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Solvent Yellow 34 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492-80-8 | |
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Record name | Auramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4,4'-carbonimidoylbis[N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Auramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-carbonimidoylbis[N,N-dimethylaniline] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SOLVENT YELLOW 34 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73O74R443B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | AURAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2935 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
136 °C | |
Record name | AURAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2935 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
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